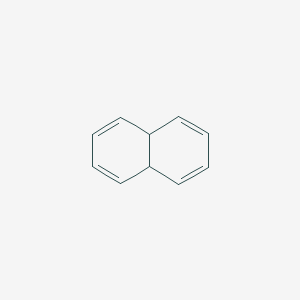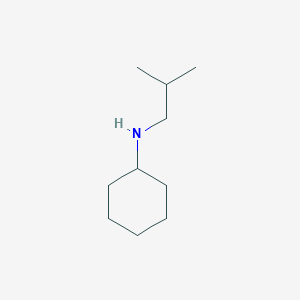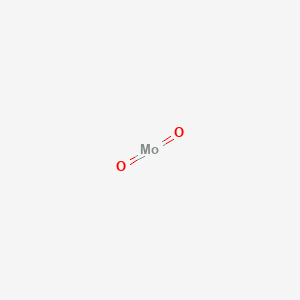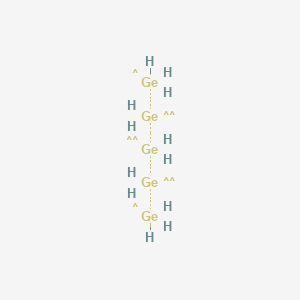
Pentagermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentagermane is a compound consisting of five germanium atoms arranged in a cyclical structure. It has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, electronics, and materials science.
Scientific Research Applications
Pentagermane has shown potential in various scientific research applications. In the field of medicine, pentagermane has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In electronics, pentagermane has been used as a semiconductor material due to its unique electronic properties. It has also been studied for its potential use in photovoltaic cells and other energy-related applications. In materials science, pentagermane has been studied for its potential use in the development of new materials with unique properties.
Mechanism Of Action
The mechanism of action of pentagermane is still not fully understood. However, studies have shown that it can interact with various cellular pathways and proteins, leading to its observed effects. In cancer cells, pentagermane has been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the Akt/mTOR pathway. In inflammation, pentagermane has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical And Physiological Effects
Pentagermane has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation. In inflammation, it can reduce the production of pro-inflammatory cytokines. In addition, pentagermane has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
Advantages And Limitations For Lab Experiments
One advantage of pentagermane is its relatively simple synthesis method, which allows for large-scale production. It also has a wide range of potential applications in various fields. However, one limitation is its potential toxicity, which requires careful handling and testing in lab experiments. In addition, the mechanism of action of pentagermane is still not fully understood, which limits its potential applications.
Future Directions
There are several future directions for pentagermane research. In the field of medicine, further studies are needed to fully understand its mechanism of action and potential use as an anti-cancer and anti-inflammatory agent. In electronics, pentagermane can be further studied for its potential use as a semiconductor material and in photovoltaic cells. In materials science, pentagermane can be further studied for its potential use in the development of new materials with unique properties. Overall, pentagermane has shown promise in various fields and warrants further investigation.
Synthesis Methods
Pentagermane can be synthesized through several methods, including the reaction of germanium tetrachloride with sodium amalgam, the reaction of germanium tetrachloride with magnesium in the presence of a catalyst, and the reaction of germanium tetrachloride with sodium in the presence of a reducing agent. These methods have been optimized to produce high yields of pentagermane with minimal impurities.
properties
CAS RN |
15587-39-0 |
|---|---|
Product Name |
Pentagermane |
Molecular Formula |
Ge5H12 |
Molecular Weight |
375.2 g/mol |
InChI |
InChI=1S/2GeH3.3GeH2/h2*1H3;3*1H2 |
InChI Key |
YLAFGLJNWFUJLU-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
Canonical SMILES |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



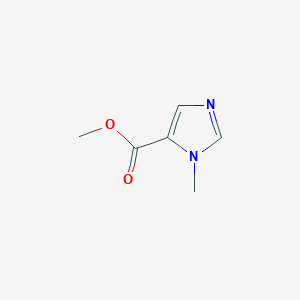
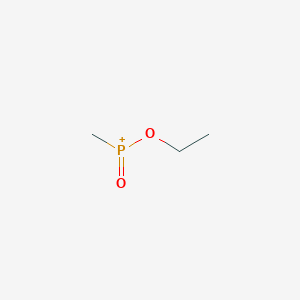
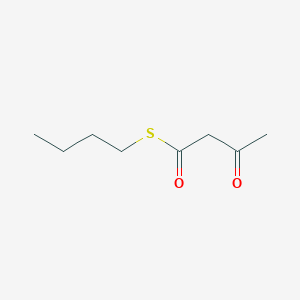
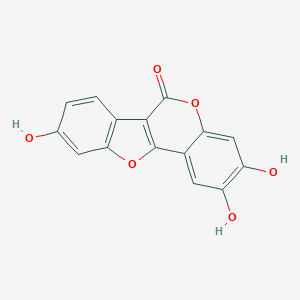
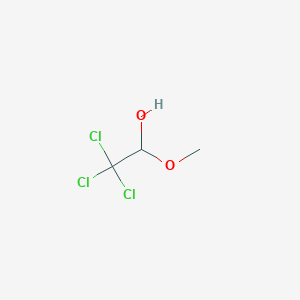
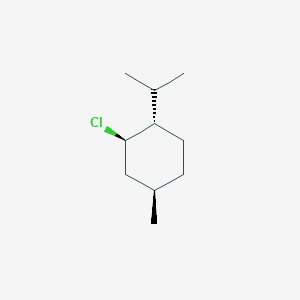
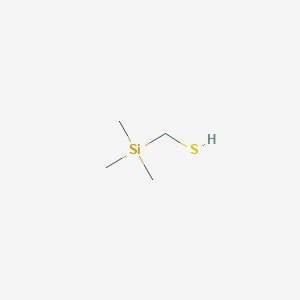
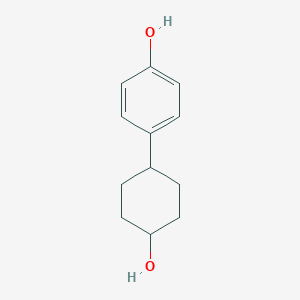
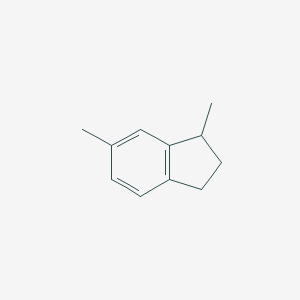
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

